molecular formula C6H20N6O4S3 B1663031 Mercaptoethylguanidine hemisulfate salt CAS No. 3979-00-8

Mercaptoethylguanidine hemisulfate salt

Cat. No. B1663031
CAS RN: 3979-00-8
M. Wt: 336.5 g/mol
InChI Key: XJKZAAUVINNNNC-UHFFFAOYSA-N
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Description

Mercaptoethylguanidine hemisulfate salt, also known as MEG hemisulfate salt, is a compound with the molecular formula H2NC(=NH)NHSCH2CH3 · 1/2 H2SO4 . It has a molecular weight of 168.23 . This compound is typically in the form of a solid and is often used in laboratory settings .


Physical And Chemical Properties Analysis

Mercaptoethylguanidine hemisulfate salt is a solid substance . It is typically stored at temperatures between 2-8°C . The compound has a SMILES string of OS(O)(=O)=O.NC(=N)NCCS.NC(=N)NCCS .

Scientific Research Applications

Mercaptoethylguanidine Hemisulfate Salt (MEG Sulfate): A Comprehensive Analysis of Scientific Research Applications

Cystic Fibrosis Research: MEG sulfate has demonstrated potent anti-inflammatory effects in an animal model of airway infection that mimics human cystic fibrosis. It acts as a selective inhibitor of inducible nitric oxide synthase (iNOS) and scavenger of peroxynitrite, suggesting its potential in managing the inflammatory response associated with cystic fibrosis .

Renal Ischemia Research: In studies related to renal ischemia/reperfusion, MEG sulfate has been investigated for its efficiency as a scavenger of peroxynitrite. Nitric oxide and peroxynitrite are implicated in the pathophysiology of renal ischemia, and MEG sulfate’s role as a peroxynitrite scavenger indicates its therapeutic potential in this field .

Colonic Injury Research: MEG sulfate has been evaluated in a rat model of colonic injury induced by trinitrobenzene sulfonic acid (TNBS). Its properties as an iNOS inhibitor and peroxynitrite scavenger suggest its usefulness in mitigating colonic inflammation and injury .

properties

IUPAC Name

2-(2-sulfanylethyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKZAAUVINNNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20N6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585231
Record name Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mercaptoethylguanidine hemisulfate salt

CAS RN

3979-00-8
Record name Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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